8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Description

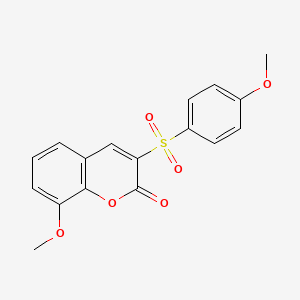

8-Methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a methoxy group at the C8 position and a 4-methoxybenzenesulfonyl substituent at the C3 position of the chromen-2-one core. Its molecular formula is C₁₇H₁₄O₆S, with a molecular weight of 362.36 g/mol. The compound is synthesized via sulfonation reactions, where 4-methoxybenzenesulfonyl chloride reacts with a precursor coumarin scaffold under basic conditions, followed by purification via recrystallization or chromatography . Structural validation is typically performed using NMR, IR, and mass spectrometry, with purity confirmed (>95%) by elemental analysis or chromatographic methods .

Properties

IUPAC Name |

8-methoxy-3-(4-methoxyphenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6S/c1-21-12-6-8-13(9-7-12)24(19,20)15-10-11-4-3-5-14(22-2)16(11)23-17(15)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOTVPUXKFSERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol and 8-methoxychromen-2-one.

Sulfonylation: The 4-methoxyphenol undergoes sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.

Coupling Reaction: The sulfonylated intermediate is then coupled with 8-methoxychromen-2-one using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

8-Methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one serves as a building block in organic synthesis, enabling the creation of more complex molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution.

Biology

This compound has been investigated for its biological activities , particularly:

- Antimicrobial Properties: Studies show it exhibits significant activity against various bacterial strains.

- Anticancer Properties: Evaluated for cytotoxic effects against several cancer cell lines.

Case Study: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

These findings indicate the compound's potential as a therapeutic agent in cancer treatment.

Medicine

Research is ongoing into its therapeutic applications, particularly in drug development aimed at targeting specific diseases due to its unique chemical structure that allows for interaction with biological targets.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Pharmaceuticals: As an intermediate in drug synthesis.

- Agriculture: Potential use as a herbicide or fungicide due to its biological activity.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Properties

Key Observations:

Electron-Withdrawing Groups (EWGs) : Fluorine or bromine at C6/C8 (e.g., 6,8-difluoro or 6-bromo derivatives) enhances electrophilicity, improving interactions with biological targets like enzymes or DNA .

Sulfonyl vs.

Heterocyclic Substituents : Analogues with oxadiazole or triazole moieties (e.g., 8-methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]) exhibit improved pharmacokinetic profiles due to increased solubility and metabolic stability .

Table 2: Yield and Purity Comparison

Antileishmanial Activity:

- The target compound’s analogue, 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one, exhibits potent activity against Leishmania donovani (EC₅₀: 10.5 µg/mL) .

Antimicrobial Activity:

- 6-Bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one demonstrates broad-spectrum activity against E. coli and P. aeruginosa (MIC: 12.5 µg/mL) .

- 8-Methoxy-3-{2-[(2-methoxyphenyl)amino]-5-methyl-1,3-thiazol-4-yl}-2H-chromen-2-one outperforms streptomycin against E. coli due to thiazole-mediated tRNA methyltransferase inhibition .

Physicochemical and Crystallographic Insights

- Planarity and Intramolecular Interactions : The chromen-2-one core is nearly planar, with intramolecular C–H···O interactions stabilizing the conformation. Dihedral angles between substituents (e.g., 7.1° for 2-(2-oxo-2H-chromen-3-yl)chromenium derivatives) influence binding to biological targets .

- Crystallographic Validation : SHELX software is widely used for structure refinement, confirming bond lengths and angles consistent with chromen-2-one derivatives .

Biological Activity

8-Methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, also known by its CAS number 904438-68-2, is a synthetic organic compound belonging to the class of chromenones. Its structure features methoxy groups and a sulfonyl moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse scientific literature.

The compound is characterized by the following chemical structure:

It exhibits a molecular weight of approximately 332.37 g/mol and has a melting point that varies depending on purity and synthesis method.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has been evaluated for its potency against human cancer cell lines such as:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and microbial resistance, affecting metabolic pathways crucial for cell survival.

2. Apoptosis Induction: Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, characterized by morphological changes and activation of caspases .

3. Modulation of Gene Expression: The compound can alter the expression of genes associated with cell cycle regulation and apoptosis, further contributing to its anticancer effects .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Study A: Evaluated the effect on MCF-7 cells, revealing a dose-dependent increase in apoptosis markers after treatment with the compound.

- Study B: Investigated its antimicrobial activity against drug-resistant strains, demonstrating significant inhibition comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.